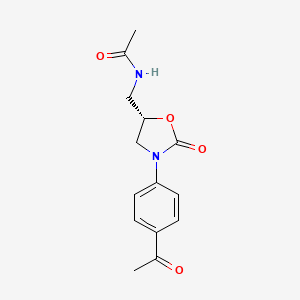
(S)-N-((3-(4-acetylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DuP-721 is a broad-spectrum, orally active antibacterial agent that belongs to the oxazolidinone class of antibiotics. It is particularly effective against a variety of clinically susceptible and resistant bacteria, including Mycobacterium tuberculosis . This compound has garnered significant attention due to its unique mechanism of action and its potential to combat antibiotic-resistant bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DuP-721 involves the preparation of oxazolidin-2-ones, which are key intermediates in the production of this compound. One of the primary methods for synthesizing oxazolidin-2-ones is the halocyclofunctionalization of allyl-carbamates, a reaction that often results in high regio- and stereocontrol . Another approach developed at DuPont laboratories involves the first asymmetric synthesis of oxazolidin-2-ones, which serves as a crucial step in preparing DuP-721 .
Industrial Production Methods
Industrial production of DuP-721 typically involves large-scale chemical synthesis processes that adhere to stringent quality control measures. The production process includes the synthesis of oxazolidin-2-ones, followed by further chemical modifications to obtain the final product. The exact details of the industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
DuP-721 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the chemical reactions of DuP-721 include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions, such as temperature, pressure, and solvent, vary depending on the desired outcome.
Major Products Formed
The major products formed from the chemical reactions of DuP-721 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of DuP-721, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
DuP-721 has a wide range of scientific research applications, including:
Mechanism of Action
DuP-721 exerts its antibacterial effects by inhibiting an early event during the initiation of protein synthesis. Specifically, it interferes with the interaction between the initiator transfer RNA and the 30S ribosomal subunit, preventing the formation of the initiation complex . This inhibition disrupts protein synthesis, ultimately leading to the death of the bacterial cell .
Comparison with Similar Compounds
DuP-721 is part of the oxazolidinone class of antibiotics, which includes other compounds such as DuP-105 and linezolid . Compared to DuP-105, DuP-721 is approximately four times more active against certain bacterial strains . Linezolid, another oxazolidinone, shares a similar mechanism of action but differs in its chemical structure and spectrum of activity .
List of Similar Compounds
Properties
Molecular Formula |
C14H16N2O4 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
N-[[(5S)-3-(4-acetylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C14H16N2O4/c1-9(17)11-3-5-12(6-4-11)16-8-13(20-14(16)19)7-15-10(2)18/h3-6,13H,7-8H2,1-2H3,(H,15,18)/t13-/m0/s1 |
InChI Key |
POXUJOYUVLWPQN-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N2C[C@@H](OC2=O)CNC(=O)C |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C |
Synonyms |
4-acetylphenyloxooxazolidinylmethylacetamide DuP 721 DuP-721 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


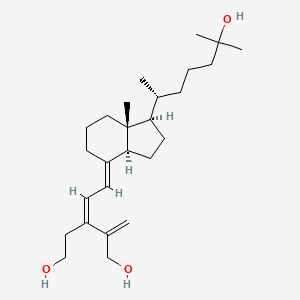
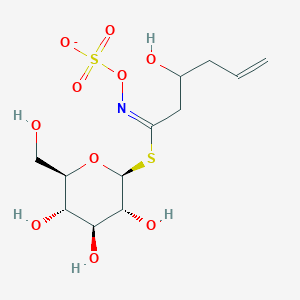
![2-(3,4-dimethylphenyl)-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B1240693.png)
![7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydroxy-methyl-methylidene-oxo-lambda6-sulfane](/img/structure/B1240694.png)
![N-[1-(3-chlorophenyl)cyclobutyl]-N''-cyano-N'-(3-pyridinyl)guanidine](/img/structure/B1240698.png)

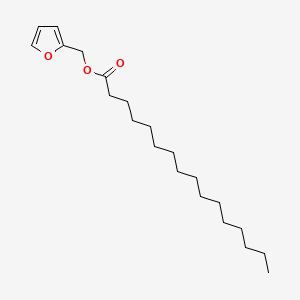
![3,11,13,15-tetrahydroxy-1,6,9,9-tetramethyl-6,7,9,16-tetrahydro-14H-6,16-epoxyanthra[2,3-e]benzo[b]oxocin-14-one](/img/structure/B1240703.png)
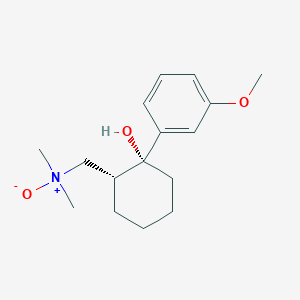
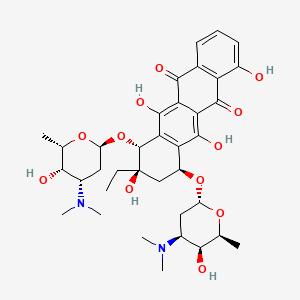
![[(1S,2S,4E,9S)-3-[(2R,3S)-3-acetyloxy-2-(2-hydroxyethyl)oxetan-3-yl]-1,5-dihydroxy-9-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-4,8,11,11-tetramethyl-6-oxo-2-bicyclo[5.3.1]undeca-4,7-dienyl] benzoate](/img/structure/B1240707.png)
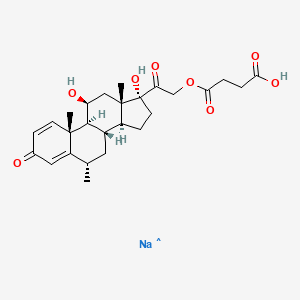

![(E)-1-[8-(4-fluorophenyl)-3,4-dihydro-1H-pyrazolo[5,1-c][1,2,4]triazin-2-yl]-3-phenylprop-2-en-1-one](/img/structure/B1240713.png)
